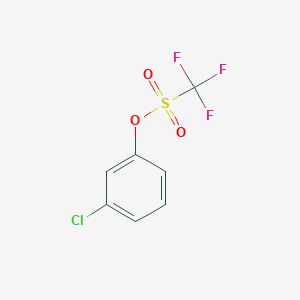

3-Chlorophenyl trifluoromethanesulfonate

Description

General Features of Aryl Trifluoromethanesulfonates as Key Synthetic Intermediates

Aryl trifluoromethanesulfonates (aryl triflates) are organic compounds that feature a trifluoromethanesulfonate (B1224126) group (-OSO₂CF₃, commonly abbreviated as -OTf) attached to an aromatic ring. The triflate group is one of the most effective leaving groups known in organic chemistry, a property derived from the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance and induction. This high leaving group ability makes the corresponding C-O bond susceptible to cleavage, rendering aryl triflates excellent electrophilic partners in a multitude of reactions. nih.gov

The primary utility of aryl triflates is realized in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. unistra.fr Aryl triflates are often as reactive as aryl iodides in these transformations, providing a valuable alternative to aryl halides. unistra.fr They can be readily synthesized from widely available phenols, thus offering a strategic two-step pathway to functionalize aromatic rings via C-O bond activation. nih.gov

Key reactions where aryl triflates serve as pivotal substrates include:

Suzuki-Miyaura Coupling: The reaction with organoboron compounds to form biaryl structures. Aryl triflates are highly effective electrophiles in this process. organic-chemistry.orgnih.gov

Heck Reaction: The coupling with alkenes to form substituted alkenes. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds by coupling with primary or secondary amines. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The reaction with terminal alkynes to generate aryl alkynes.

Stille Coupling: The coupling with organostannane reagents.

The reactivity of aryl triflates allows them to participate in reactions under conditions that might be unsuitable for other substrates, expanding the toolkit for synthetic chemists in academia and industry, particularly in the synthesis of pharmaceuticals and functional materials. aip.org

The Significance of 3-Chlorophenyl Trifluoromethanesulfonate in Contemporary Chemical Synthesis

3-Chlorophenyl trifluoromethanesulfonate is a specific aryl triflate that carries two distinct reactive sites: the highly reactive triflate group and a moderately reactive chloro substituent. This dual functionality makes it a valuable and strategic building block in multi-step organic synthesis. The triflate group can be selectively targeted in cross-coupling reactions under conditions that leave the C-Cl bond intact, allowing for subsequent, orthogonal functionalization.

A significant application of 3-Chlorophenyl trifluoromethanesulfonate is demonstrated in studies on chemoselective cross-coupling reactions. For instance, research on ligand-free, palladium-catalyzed Suzuki couplings has shown that it is possible to achieve exclusive reaction at the C-OTf bond of chloroaryl triflates. nsf.govresearchgate.netnih.gov In a study evaluating such transformations, 3-chlorophenyl triflate was successfully coupled with phenylboronic acid using a simple palladium salt like PdCl₂ and a base such as potassium fluoride (B91410) (KF) in acetonitrile (B52724). nsf.gov The reaction proceeded with high selectivity, yielding 3-chloro-1,1'-biphenyl without affecting the chloride substituent. This type of selective transformation is crucial in modern synthesis as it allows for a stepwise and controlled construction of complex molecules, where the chloro group can be used as a handle for a different coupling reaction later in the synthetic sequence.

The ability to perform selective, high-yielding transformations makes 3-Chlorophenyl trifluoromethanesulfonate a significant precursor for creating polysubstituted aromatic compounds that are often scaffolds for bioactive molecules and advanced materials. researchgate.netnih.gov

Physicochemical Properties of 3-Chlorophenyl Trifluoromethanesulfonate

| Property | Value |

| CAS Number | 86364-03-6 mdpi.com |

| Molecular Formula | C₇H₄ClF₃O₃S urfu.ru |

| Molecular Weight | 260.62 g/mol urfu.ru |

| Synonyms | m-chlorophenyl triflate, 3-chloro-1-trifluoromethanesulfonyloxybenzene urfu.ru |

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAREQSQJCPQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522794 | |

| Record name | 3-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86364-03-6 | |

| Record name | 3-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorophenyl Trifluoromethanesulfonate

Conventional Triflation Approaches for Aryl Trifluoromethanesulfonates

Historically, the synthesis of aryl triflates has been dominated by the reaction of a phenol (B47542) with a powerful triflating agent in the presence of a base. chemrxiv.org

The most direct and conventional method for synthesizing 3-Chlorophenyl trifluoromethanesulfonate (B1224126) is through the triflation of its corresponding precursor, 3-chlorophenol (B135607). This reaction typically involves treating the phenol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of an amine base, such as pyridine (B92270) or triethylamine. acs.org The base serves to neutralize the triflic acid byproduct generated during the reaction.

The general procedure involves dissolving 3-chlorophenol in a suitable organic solvent, like dichloromethane. An amine base is added, and the mixture is cooled. Triflic anhydride is then added dropwise, maintaining a low temperature to control the exothermic reaction. After the reaction is complete, a standard aqueous workup is performed to remove the ammonium (B1175870) salt and any remaining acid, followed by purification, typically by chromatography.

| Reagent | Role | Typical Conditions |

| 3-Chlorophenol | Starting Material | 1.0 equivalent |

| Triflic Anhydride (Tf₂O) | Triflylating Agent | 1.1 - 1.2 equivalents |

| Pyridine or Triethylamine | Base | 1.1 - 2.2 equivalents |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Temperature | Reaction Parameter | -78°C to 0°C, then warm to RT |

A summary of typical conditions for the conventional synthesis of aryl triflates.

This method is highly effective and widely used due to the high reactivity of triflic anhydride. acs.org

Advanced and Mechanistically Insightful Synthesis Protocols

While effective, conventional methods can have drawbacks, such as the formation of ammonium triflate salts that can interfere with subsequent reactions. acs.org This has spurred the development of advanced synthetic protocols that offer improved efficiency, easier purification, and milder reaction conditions.

A significant advancement in aryl triflate synthesis is the use of biphasic aqueous conditions, often referred to as Schotten-Baumann conditions. acs.org This method avoids the use of amine bases, thus preventing the formation of problematic ammonium salt byproducts. acs.orgorganic-chemistry.org

In a typical procedure, the phenol is dissolved in a biphasic mixture of an organic solvent (like toluene) and an aqueous inorganic base solution (such as NaOH or K₃PO₄). acs.orgorganic-chemistry.org Triflic anhydride is added slowly to the cooled, vigorously stirred mixture. The triflation occurs rapidly, and upon completion, the organic layer containing the product is simply separated, washed, and concentrated. acs.org This process is often high-yielding and allows for the direct use of the crude triflate in subsequent steps, such as palladium-catalyzed cyanation, with reduced catalyst loading. acs.orgorganic-chemistry.org Research has shown that 30% aqueous potassium phosphate (B84403) (K₃PO₄) is a particularly effective base for this transformation. acs.orgorganic-chemistry.org

| Phenol Substrate | Yield (%) |

| 4-cyanophenol | 98 |

| 4-nitrophenol | 99 |

| 4-acetylphenol | 99 |

| 4-chlorophenol | 97 |

| 3-methoxyphenol | 98 |

Table illustrating the high yields achieved for various substituted phenols using biphasic aqueous conditions with Tf₂O and 30% K₃PO₄. Data sourced from Frantz, D. E., et al. (2002). acs.org

The search for milder and more selective triflating reagents has led to the development of several alternatives to triflic anhydride.

One such novel approach involves the ex situ generation of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) gas in a two-chamber system. chemrxiv.org This reactive gas is then passed into a solution of the phenol and a base, such as N,N-diisopropylethylamine (DIPEA), in a mixed solvent system like acetonitrile (B52724) and water, to afford the aryl triflate in good to excellent yields. chemrxiv.org

Another mild trifluoromethanesulfonylation reagent is trifluoromethanesulfonyl pyridinium (B92312) salt. This reagent can efficiently convert phenols into aryl triflates under gentle conditions. A key advantage of this method is the simplified purification process, which often involves a simple wash, thereby avoiding tedious column chromatography. sioc-journal.cn

Other specialized reagents have also been developed, including N-phenyltriflimide and N-(2-pyridyl)triflimide, which offer different reactivity profiles compared to the highly reactive triflic anhydride. acs.orgorgsyn.org

The methodologies described are broadly applicable to a wide range of substituted phenols, allowing for the synthesis of diverse aryl trifluoromethanesulfonates. For instance, an efficient method for preparing trifluoromethylated aryl triflates has been developed. rsc.org This process involves the initial triflation of an iodophenol using conventional methods (triflic anhydride and triethylamine). rsc.org The resulting iodophenyl triflate is then subjected to a copper-catalyzed trifluoromethylation reaction to install the CF₃ group, demonstrating a multi-step synthesis of a more complex substituted aryl triflate. rsc.org This highlights the robustness of the triflation reaction on phenols already bearing other functional groups, which is crucial for the synthesis of complex molecules and intermediates. rsc.org

Reactivity and Transformative Pathways of 3 Chlorophenyl Trifluoromethanesulfonate

Nucleophilic Substitution Reactions of Aryl Trifluoromethanesulfonates

Aryl trifluoromethanesulfonates (triflates) are versatile intermediates in organic synthesis, primarily utilized for their excellent leaving group ability in cross-coupling reactions. However, the triflate group can also be displaced directly by nucleophiles through aromatic nucleophilic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups.

The displacement of the triflate group by amines in an SNAr-type reaction is a viable method for the formation of aryl amines. thieme-connect.com The reactivity of aryl triflates in these reactions is highly dependent on the presence of electron-withdrawing substituents on the aromatic ring. thieme-connect.comresearchgate.net For instance, aryl triflates activated by nitro or cyano groups can react with secondary amines, such as piperidine, at room temperature, often in the absence of a solvent. thieme-connect.comresearchgate.net In the case of 3-chlorophenyl trifluoromethanesulfonate (B1224126), the chloro substituent provides electron-withdrawing activation, facilitating nucleophilic attack.

Research has demonstrated the high chemoselectivity of these amination reactions. When halogenated aryl triflates are treated with amines, the reaction occurs selectively at the carbon bearing the triflate group, leaving the C-halogen bond intact. acs.org This selectivity is significant because it allows for the synthesis of halogenated anilines, which can be used in subsequent cross-coupling reactions. acs.org For example, chloro-substituted aryl triflates have been shown to afford good yields of the corresponding chloro-substituted anilines upon reaction with amines under microwave irradiation in 1-methyl-2-pyrrolidone (NMP) without the need for a base or catalyst. acs.org While electron-poor aryl triflates react rapidly, electron-rich substrates may require longer reaction times. acs.org

While amination of aryl triflates is well-documented, reactions with other classes of nucleophiles have been explored to a lesser extent. The reaction of aryl triflates with strong nucleophiles can be complex. In some cases, nucleophilic attack may occur at the sulfonyl sulfur atom rather than the aromatic carbon, which does not result in a substitution product. dtic.mil Furthermore, reactions involving strongly basic, hindered nucleophiles have been reported to generate benzyne (B1209423) intermediates. dtic.mil The interaction with carbanion-type nucleophiles has shown limited synthetic utility, often leading to the formation of complex mixtures. dtic.mil

Despite these challenges, successful nucleophilic substitutions with other heteroatom nucleophiles have been reported in specific contexts. For example, the triflate group on a functionalized iridapentalene complex was successfully displaced by a range of C-, N-, O-, and S-centered neutral nucleophiles, demonstrating the fundamental reactivity of the triflate as a leaving group in SNAr-type processes. rsc.org It is also noteworthy that the trifluoromethanesulfonate anion (triflate) itself can act as a nucleophile under certain conditions, potentially trapping carbocation intermediates and competing with other present nucleophiles. nih.gov

The nucleophilic displacement of a triflate group from an activated aromatic ring typically proceeds via the classical two-stage addition-elimination SNAr mechanism. nih.govsemanticscholar.org This process is characterized by the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com The presence of electron-withdrawing groups, such as the chloro group and the triflate itself on 3-chlorophenyl trifluoromethanesulfonate, is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of this rate-determining step. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl triflates are widely used as electrophiles in transition metal-catalyzed cross-coupling reactions due to their high reactivity, which is often comparable to that of aryl bromides. researchgate.net They serve as readily available alternatives to aryl halides, as they can be easily synthesized from the corresponding phenols. researchgate.net

Palladium catalysis is the most common method for activating aryl triflates in cross-coupling reactions. The general catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron compound and an organic electrophile, is one of the most powerful applications of aryl triflates in synthesis. libretexts.orgmusechem.com 3-Chlorophenyl trifluoromethanesulfonate, possessing two potential reactive sites (a C-Cl bond and a C-OTf bond), presents a challenge of chemoselectivity. Research has shown that this selectivity can be controlled by the choice of palladium catalyst, ligands, and reaction conditions. nsf.govresearchgate.net

Under "ligand-free" conditions, using a palladium salt like PdCl₂ with a base such as potassium fluoride (B91410) (KF) in acetonitrile (B52724), Suzuki-Miyaura couplings of chloroaryl triflates occur with high selectivity at the C-OTf bond. nsf.govresearchgate.net This preference for triflate cleavage allows for the synthesis of chlorinated biaryl compounds, which can undergo further functionalization at the C-Cl bond. This method is effective for both electron-rich and electron-deficient aryl boronic acids. nsf.gov Conversely, the use of specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can reverse this selectivity, favoring oxidative addition into the C-Cl bond. nsf.govacs.org This tunable selectivity makes substrates like 3-chlorophenyl trifluoromethanesulfonate valuable building blocks for the controlled, stepwise synthesis of complex molecules.

The table below summarizes research findings on the selective Suzuki-Miyaura coupling of chloroaryl triflates, highlighting the influence of reaction conditions on the site of reactivity.

| Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Selectivity (Product) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorophenyl triflate | Phenylboronic acid | PdCl₂ (3 mol%) | KF | Acetonitrile | Exclusive C-OTf cleavage | nsf.govresearchgate.net |

| 3-Chlorophenyl triflate | Phenylboronic acid | PdCl₂ (3 mol%) | KF | Acetonitrile | Exclusive C-OTf cleavage | nsf.gov |

| 2-Chloro-5-trifloylpyridine | Phenylboronic acid | PdCl₂ (3 mol%) | KF | Acetonitrile | Exclusive C-OTf cleavage | nsf.gov |

| Polyhalogenated aryl triflates | (Hetero)aryl, alkenyl, and alkylboronic acids | Pd/L33 | Not specified | Not specified | Preferential C-Cl cleavage | acs.orgbohrium.com |

Palladium-Catalyzed Coupling Reactions

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. wikipedia.org While aryl triflates are known to be competent substrates in the Heck reaction, specific studies detailing the Heck coupling of 3-chlorophenyl trifluoromethanesulfonate are not extensively reported in the literature surveyed. However, the principles of the Heck reaction suggest that 3-chlorophenyl trifluoromethanesulfonate could react with various alkenes to form substituted stilbenes and cinnamates. The chemoselectivity between the C-Cl and C-OTf bonds would likely be influenced by the reaction conditions, particularly the choice of catalyst and ligands, in a manner analogous to other cross-coupling reactions.

| Alkene Partner | Potential Product |

| Styrene | 1-Chloro-3-styrylbenzene or 3-Styrylphenyl trifluoromethanesulfonate |

| n-Butyl acrylate | n-Butyl (E)-3-(3-chlorophenyl)acrylate or n-Butyl (E)-3-(3-(trifluoromethoxy)phenyl)acrylate |

This table presents potential products from the Heck coupling of 3-chlorophenyl trifluoromethanesulfonate, illustrating the possible outcomes based on general Heck reaction principles.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org Aryl triflates are well-established substrates for this transformation. For 3-chlorophenyl trifluoromethanesulfonate, a Sonogashira coupling would be expected to proceed, yielding an alkynyl-substituted benzene (B151609) derivative. The selective activation of the C-OTf bond over the C-Cl bond is generally anticipated under standard Sonogashira conditions, although this can be influenced by the specific catalytic system employed. Recent advancements have also explored inverting the conventional chemoselectivity in the Sonogashira coupling of polyhalogenated aryl triflates through the use of specialized phosphine ligands. nih.gov

| Alkyne Partner | Potential Product |

| Phenylacetylene | 1-Chloro-3-(phenylethynyl)benzene or 3-(Phenylethynyl)phenyl trifluoromethanesulfonate |

| 1-Octyne | 1-(3-Chlorophenyl)oct-1-yne or 3-(Oct-1-yn-1-yl)phenyl trifluoromethanesulfonate |

This table outlines the potential products from the Sonogashira coupling of 3-chlorophenyl trifluoromethanesulfonate with representative terminal alkynes.

Stille Coupling Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, such as a triflate. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Aryl triflates generally exhibit reactivity comparable to aryl bromides in Stille couplings. Therefore, 3-chlorophenyl trifluoromethanesulfonate is a viable substrate for this reaction. The chemoselectivity between the C-Cl and C-OTf bonds can be modulated by the choice of palladium catalyst, ligands, and additives. For instance, in some systems, the use of lithium chloride as an additive can promote selective coupling at the triflate position.

| Organostannane Partner | Potential Product |

| Tributyl(vinyl)stannane | 1-Chloro-3-vinylbenzene or 3-Vinylphenyl trifluoromethanesulfonate |

| Tributyl(phenyl)stannane | 3-Chloro-1,1'-biphenyl or 3-Phenylphenyl trifluoromethanesulfonate |

| Tributyl(2-thienyl)stannane | 2-(3-Chlorophenyl)thiophene or 2-(3-(Trifluoromethoxy)phenyl)thiophene |

This table illustrates the potential products from the Stille coupling of 3-chlorophenyl trifluoromethanesulfonate with various organostannane reagents.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides, such as triflates. wikipedia.orgorganic-chemistry.org This reaction has seen extensive development, with catalyst systems evolving to accommodate a wide array of substrates, including aryl triflates, chlorides, and iodides, under increasingly mild conditions. wikipedia.org The utility of this reaction stems from its ability to overcome the limitations of traditional methods for synthesizing aromatic amines, offering broader substrate scope and greater functional group tolerance. wikipedia.org

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of the aryl triflate to a Pd(0) complex, subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The development of sophisticated phosphine ligands has been crucial to the reaction's success, allowing for the efficient coupling of a diverse range of amines and aryl partners. wikipedia.orgresearchgate.net Bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction's scope to primary amines and improving the efficiency of couplings involving aryl triflates. wikipedia.org

While direct examples involving 3-chlorophenyl trifluoromethanesulfonate were not extensively detailed in the surveyed literature, the general principles of the Buchwald-Hartwig amination are broadly applicable. The presence of the chloro substituent is generally well-tolerated in palladium-catalyzed cross-coupling reactions. researchgate.netnsf.gov The triflate group serves as an excellent leaving group, facilitating the initial oxidative addition step. wikipedia.orgorganic-chemistry.org Research has demonstrated the successful amination of various substituted aryl sulfonates, including those with electron-donating and electron-withdrawing groups, further suggesting the viability of 3-chlorophenyl trifluoromethanesulfonate as a substrate. sci-hub.runih.govresearchgate.net

Key Features of Buchwald-Hartwig Amination with Aryl Triflates:

| Feature | Description |

| Catalyst System | Typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BINAP, DPPF). nih.gov |

| Base | A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate deprotonation of the amine. researchgate.net |

| Solvent | Anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used. |

| Substrate Scope | Broad scope, accommodating a wide variety of primary and secondary amines, as well as various substituted aryl triflates. wikipedia.orgorganic-chemistry.org |

Carbonylative Coupling Reactions for Ketone Synthesis

Palladium-catalyzed carbonylative coupling reactions represent a powerful method for the synthesis of ketones, utilizing carbon monoxide as a carbonyl source. nih.gov In this context, aryl triflates, including 3-chlorophenyl trifluoromethanesulfonate, serve as effective electrophilic partners. A notable advancement in this area is the carbonylative coupling of aryl triflates with (hetero)arenes to generate aryl ketones. nih.gov

This transformation is facilitated by a palladium catalyst, often in conjunction with a specific ligand designed to balance the activation of the C-OTf bond and the subsequent reaction steps. nih.gov The use of large bite-angle ligands, such as Xantphos, has been shown to be particularly effective. nih.gov The reaction proceeds through the formation of a potent acylating agent, an N-acyl pyridinium (B92312) salt, which then participates in a Friedel-Crafts-type acylation of the arene substrate. nih.gov This catalytic approach offers an alternative to traditional Friedel-Crafts acylations, which often require stoichiometric amounts of Lewis acids and can suffer from functional group incompatibility. nih.gov

The reaction conditions are compatible with a range of aryl triflates, although those bearing electron-withdrawing substituents can sometimes lead to side reactions like scrambling of substituents with the phosphine ligand. nih.gov The versatility of this method allows for the synthesis of a diverse array of ketones by coupling various aryl triflates with different (hetero)arene nucleophiles. nih.gov

| Aryl Triflates | Arene Coupling Partner | Catalyst System | Resulting Ketone Structure |

| Phenyl triflate | N-benzyl pyrrole | Palladium/Xantphos | Phenyl-(N-benzylpyrrol-2-yl)methanone |

| 4-Tolyl triflate | Indole | Palladium/Xantphos | (4-Tolyl)(indol-3-yl)methanone |

| Vinyl triflates | Various arenes | Palladium/Xantphos | α,β-Unsaturated ketones |

C-H Activation-Functionalization and Direct Arylation

Direct Arylation of Heteroaromatic Scaffolds

Direct C-H arylation has emerged as a highly atom- and step-economical strategy for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net Aryl triflates, such as 3-chlorophenyl trifluoromethanesulfonate, have proven to be suitable coupling partners for the palladium-catalyzed direct arylation of a variety of heteroaromatic compounds. rsc.orgresearchgate.net This approach allows for the direct connection of an aryl group to a heterocycle through the activation and functionalization of a C-H bond on the heteroaromatic ring.

The reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. rsc.orgresearchgate.net A common catalytic system involves palladium acetate (B1210297) (Pd(OAc)₂) in combination with a phosphine ligand like triphenylphosphine (B44618) (PPh₃), using a base such as potassium acetate (KOAc) in a solvent like dimethylformamide (DMF). rsc.orgresearchgate.net

This methodology has been successfully applied to a range of five-membered heteroaromatics, including furan, thiophene, thiazole, and oxazole (B20620) derivatives, typically resulting in arylation at the 2- or 5-position. rsc.orgresearchgate.netnih.gov The electronic properties of the aryl triflate can influence the reaction outcome; electron-rich aryl triflates often provide satisfactory results, while electron-poor ones may lead to the formation of phenols as byproducts. rsc.orgresearchgate.net The presence of a chloro substituent on the phenyl ring of the triflate is generally tolerated under these coupling conditions.

Regioselectivity in C-H Arylation of Pyridines

The direct C-H arylation of pyridines presents a significant challenge due to the electronic properties of the pyridine (B92270) ring and its potential to coordinate strongly to the metal catalyst. oup.comresearchgate.netoup.com Nevertheless, methods have been developed for the palladium-catalyzed C-H arylation of pyridines using aryl triflates as the arylating agents. oup.comresearchgate.netoup.com A key aspect of these reactions is the control of regioselectivity.

Research has shown that under specific palladium-based catalytic conditions, the C-H arylation of pyridines with aryl triflates occurs with high regioselectivity at the C3 position of the pyridine core. oup.comresearchgate.netoup.com This selectivity is notable because it provides a direct route to 3-arylpyridine scaffolds, which are prevalent in pharmaceuticals. oup.com The reaction is applicable to a variety of substituted pyridines and aryl triflates, with the regioselectivity being largely independent of the steric or electronic nature of the pyridine substituents. oup.comresearchgate.netoup.com

The proposed mechanism involves the coordination of the pyridine to the palladium center, followed by a C-H activation step. Subsequent oxidative addition of the aryl triflate generates a Pd(IV) intermediate, which then undergoes reductive elimination to afford the 3-arylpyridine product and regenerate the Pd(II) catalyst. oup.com It is important to note that while C3 selectivity is high, moderate yields are sometimes observed due to the competing decomposition of the aryl triflate to the corresponding phenol (B47542). oup.com

Factors Influencing Regioselectivity in Pyridine Arylation:

| Factor | Influence on Regioselectivity |

| Catalyst System | Palladium acetate is a commonly used catalyst precursor. oup.com |

| Ligand | The absence or presence of specific ligands can influence the outcome; for instance, 1,10-phenanthroline (B135089) was found to suppress the reaction. oup.com |

| Electronic Character of C-H Bonds | The inherent electronic properties of the C-H bonds in the pyridine ring play a crucial role in determining the site of activation. nih.govelsevierpure.com |

| Steric Effects | Steric hindrance around the C-H bonds can also direct the arylation to less hindered positions. nih.govelsevierpure.com |

Decarboxylative Coupling Reactions with Alkynyl Carboxylic Acids

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides/triflates, is a fundamental tool for the synthesis of substituted alkynes. organic-chemistry.orgorganic-chemistry.org A significant variation of this reaction involves the use of carboxylic acids as coupling partners through a decarbonylative pathway. nih.govrsc.orgrsc.org

In this decarbonylative Sonogashira cross-coupling, a carboxylic acid is activated in situ, typically by forming a mixed anhydride (B1165640). nih.gov This is followed by a palladium-catalyzed decarbonylation event, which generates an aryl-palladium intermediate. nih.gov This intermediate then enters the traditional Sonogashira catalytic cycle, where it is intercepted by a terminal alkyne to form the desired C(sp²)-C(sp) bond. nih.govrsc.orgrsc.org This approach allows for the use of readily available carboxylic acids as orthogonal electrophilic partners to the more common aryl halides and triflates. nih.govrsc.org

While the primary focus of the literature is on the decarbonylative coupling of aryl carboxylic acids with terminal alkynes, the underlying principle of generating an aryl-palladium species from a precursor that is not a halide or triflate is relevant. For the specific case of coupling 3-chlorophenyl trifluoromethanesulfonate with an alkynyl carboxylic acid, the reaction would likely proceed via a different mechanism. A direct decarboxylative coupling would involve the extrusion of CO₂ from the alkynyl carboxylic acid, generating a copper or palladium acetylide in situ, which would then couple with the 3-chlorophenyl trifluoromethanesulfonate. This type of reaction is a powerful method for forming C-C bonds, taking advantage of the reactivity of aryl triflates as excellent electrophiles in palladium-catalyzed cross-coupling reactions.

Other Metal-Catalyzed Transformations

Beyond the specific reaction classes detailed above, 3-chlorophenyl trifluoromethanesulfonate, as a representative aryl triflate, can participate in a variety of other metal-catalyzed transformations. The triflate group's excellent leaving group ability makes it a versatile functional handle for numerous cross-coupling reactions.

Suzuki-Miyaura Coupling: Aryl triflates are effective electrophiles in Suzuki-Miyaura cross-coupling reactions, where they are coupled with organoboron reagents (e.g., boronic acids or esters) in the presence of a palladium catalyst and a base. This reaction is a robust and widely used method for the formation of biaryl compounds. The coupling of 3-chlorophenyl trifluoromethanesulfonate with an appropriate arylboronic acid would yield a 3-chloro-substituted biaryl. Ligand-free conditions using PdCl₂ and KF in acetonitrile have been shown to be effective for the selective cross-coupling at the triflate position of chlorophenyl triflates. nsf.gov

Hiyama Coupling: This palladium-catalyzed cross-coupling reaction utilizes organosilicon compounds as the nucleophilic partner. Aryl triflates can be coupled with organotrifluorosilanes in the presence of a fluoride source, such as TBAF, to activate the silicon reagent. nih.gov

Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is of significant interest in medicinal and materials chemistry. Palladium-catalyzed trifluoromethylation of aryl triflates can be achieved using nucleophilic CF₃ sources, such as (trifluoromethyl)triethylsilane (TESCF₃), in the presence of a fluoride activator. beilstein-journals.org This provides a direct method to synthesize trifluoromethylated arenes.

Ruthenium-Catalyzed C-H Arylation: While palladium is the most common catalyst for C-H arylation with aryl triflates, other transition metals have also been employed. Ruthenium catalysts, for instance, have been shown to mediate the C-H arylation of carboxylic acids with aryl triflates, demonstrating the potential for alternative catalytic systems in these transformations. wisc.eduacs.org

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | PdCl₂ / KF | Biaryl |

| Hiyama | Organotrifluorosilane | Palladium / TBAF | Biaryl |

| Trifluoromethylation | TESCF₃ | Palladium / Fluoride source | Aryl-CF₃ |

| Ruthenium-Catalyzed Arylation | Aryl Carboxylic Acid | Ruthenium / Ligand | Biaryl |

Radical Reaction Pathways of Aryl Trifluoromethanesulfonates

Aryl trifluoromethanesulfonates (triflates) have emerged as versatile precursors for the generation of aryl radicals, particularly through photoinduced pathways. These reactive intermediates open avenues for various chemical transformations, moving beyond traditional cross-coupling reactions. This section explores the mechanisms of aryl radical generation from aryl triflates and their subsequent involvement in photoinduced transformative pathways.

Generation of Aryl Radicals from Aryl Trifluoromethanesulfonates

Aryl triflates, which are easily prepared from phenols, can serve as effective progenitors for aryl radicals under mild, photoinduced conditions, circumventing the limitations associated with other precursors like aryl halides or diazonium salts. A transition-metal-free approach has been developed that relies on a single electron transfer (SET) process initiated by light.

The key to this transformation is the utilization of a suitable electron donor that, upon photo-irradiation, can transfer an electron to the aryl triflate. Sodium iodide (NaI) has been identified as a particularly effective "soft electron donor" for this purpose. The proposed mechanism initiates with the photoexcitation of the electron donor, which then reduces the aryl triflate to form a radical anion intermediate. This radical anion is unstable and rapidly undergoes fragmentation through the cleavage of the C–O bond, resulting in the formation of the desired aryl radical and the triflate anion.

Experimental evidence supports this mechanistic pathway. Radical trapping experiments have been conducted to confirm the presence of aryl radicals. For instance, in the presence of radical scavengers like Bu₃SnH or CCl₄, the expected reduced or chlorinated aromatic products are formed, respectively, which points to the existence of an aryl radical intermediate. Furthermore, Stern-Volmer fluorescence quenching studies have demonstrated that NaI quenches the fluorescence of aryl triflates, indicating an electron transfer event. Electron paramagnetic resonance (EPR) spectroscopy has also provided direct evidence for the generation of aryl radicals under photo-irradiation conditions, but not under thermal conditions in the presence of NaI.

This method is notable for its operational simplicity and mild reaction conditions, typically proceeding at room temperature. It avoids the use of transition metals, which is advantageous for applications where metal contamination is a concern.

Photoinduced Radical Transformations and α-Trifluoromethylation

The aryl radicals generated from aryl triflates via photoinduction can be harnessed for a variety of synthetic applications, leading to the formation of valuable chemical entities.

Photoinduced Radical Transformations:

Two significant applications of this aryl radical generation strategy are the synthesis of aryl boronates and aryl iodides. These transformations are performed in a one-pot fashion under transition-metal-free conditions at room temperature.

Synthesis of Aryl Boronates: In this transformation, the photogenerated aryl radical reacts with bis(pinacolato)diboron (B136004) (B₂pin₂), a common boron source. The reaction is typically carried out in the presence of a base. This method provides a scalable and efficient route to aryl boronic esters, which are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The reaction demonstrates broad functional group compatibility.

Synthesis of Aryl Iodides: Alternatively, the aryl radical can be trapped to form aryl iodides. This process leverages the iodide used as the electron donor in the radical generation step. Aryl iodides are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond, making them excellent substrates for a wide range of cross-coupling reactions.

The table below summarizes the outcomes of these photoinduced radical transformations starting from various aryl triflates.

α-Trifluoromethylation:

The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and chemical properties of a molecule. Photoinduced radical trifluoromethylation has become a powerful strategy for synthesizing CF₃-containing compounds. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then reacts with a substrate.

However, in the context of transformations involving aryl radicals generated from aryl triflates, specific examples of subsequent α-trifluoromethylation reactions are not extensively documented in the reviewed scientific literature. While photoinduced methods exist for the defluorinative arylation of α-trifluoromethyl alkenes, these typically employ aryl halides as the aryl radical source. rsc.orgnih.gov The primary documented photoinduced radical transformations for aryl triflates lead to products such as aryl boronates and iodides. The direct use of an aryl radical from an aryl triflate in a photoinduced α-trifluoromethylation step remains a less explored area.

Mechanistic Elucidation in Reactions Involving 3 Chlorophenyl Trifluoromethanesulfonate

The Trifluoromethanesulfonate (B1224126) Anion as a Leaving Group

The trifluoromethanesulfonate anion, commonly known as triflate (TfO⁻), is renowned for its exceptional ability to function as a leaving group in a variety of chemical transformations. wikipedia.org Its efficacy is rooted in the inherent stability of the anion once it has departed from the parent molecule.

Factors Governing Leaving Group Efficacy (Resonance Stabilization, Inductive Effects)

The stability of the triflate anion is a consequence of two primary electronic factors: resonance stabilization and inductive effects. wikipedia.org

Resonance Stabilization : The negative charge on the triflate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance. This distribution of charge over multiple atoms significantly stabilizes the anion, making its formation more energetically favorable. wikipedia.org

Inductive Effects : The trifluoromethyl (CF₃) group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. pearson.com This creates a powerful inductive effect, pulling electron density away from the sulfonate core. This withdrawal of electron density further stabilizes the negative charge on the oxygen atoms, enhancing the anion's stability and, consequently, its effectiveness as a leaving group. wikipedia.orgpearson.com

Good leaving groups are generally weak bases, as they are the conjugate bases of strong acids. masterorganicchemistry.com Triflic acid (CF₃SO₃H) is a superacid, meaning it is more acidic than pure sulfuric acid, which underscores the extreme stability and low basicity of its conjugate base, the triflate anion. wikipedia.org

Comparative Studies of Triflate vs. Other Sulfonate and Halide Leaving Groups

The superiority of the triflate group over other common leaving groups, such as different sulfonates and halides, has been established through kinetic studies of nucleophilic substitution reactions. acs.org In these reactions, a better leaving group will depart at a faster rate.

Generally, the order of reactivity for leaving groups is directly related to the stability of the departing anion. masterorganicchemistry.com The triflate anion's combination of resonance and strong inductive effects makes it significantly more stable than other sulfonate esters like tosylate (p-toluenesulfonate) and mesylate (methanesulfonate), and vastly more stable than halide ions. pearson.comacs.org

A comparative study on a neopentyl skeleton identified triflate as the best leaving group for nucleophilic substitution, showing higher reactivity than iodide, bromide, p-toluenesulfonate, and methanesulfonate. acs.orgnih.gov

| Leaving Group | Chemical Formula | Relative Reactivity (Approx.) | Governing Factors |

|---|---|---|---|

| Triflate (OTf) | CF₃SO₃⁻ | Very High (e.g., ~56,000) | Strong Resonance + Strong Inductive Effect |

| Tosylate (OTs) | CH₃C₆H₄SO₃⁻ | Moderate (e.g., ~0.7) | Resonance + Weak Inductive Effect |

| Mesylate (OMs) | CH₃SO₃⁻ | Moderate (e.g., ~1.0) | Resonance + Weak Inductive Effect |

| Iodide (I) | I⁻ | High (more reactive than Br, Cl) | High Polarizability, Weak Base |

| Bromide (Br) | Br⁻ | Moderate | Good Polarizability, Weak Base |

| Chloride (Cl) | Cl⁻ | Low | Lower Polarizability, Weaker Base than F⁻ |

Note: Relative reactivity values are context-dependent and can vary based on the substrate, nucleophile, and solvent. The values provided are illustrative based on general principles and data from sources like reference pitt.edu.

Oxidative Addition Mechanisms in Transition Metal Catalysis

In transition metal-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the substrate, such as 3-Chlorophenyl trifluoromethanesulfonate, to the metal center. libretexts.orgacs.org This process involves the cleavage of a carbon-halogen (C-Cl) or carbon-sulfonate (C-OTf) bond and the formation of two new bonds to the metal, increasing the metal's oxidation state and coordination number. wikipedia.org

Influence of Ligand Structure and Ligation State on Selectivity (12e vs. 14e species)

The electronic and steric properties of the ligands coordinated to the transition metal play a critical role in the rate and selectivity of oxidative addition. For a typical Pd(0) or Ni(0) catalyst, the active species that undergoes oxidative addition is often a coordinatively unsaturated 12-electron (ML) or 14-electron (ML₂) species, rather than a saturated 16- or 18-electron complex. chemrxiv.orgumb.edu

The generation of these unsaturated species typically requires the dissociation of one or more ligands from the metal center. libretexts.org Kinetic studies have shown that the rate of oxidative addition of aryl triflates can be inversely first-order in the concentration of the added ligand, which supports a mechanism where ligand dissociation precedes the bond activation step. researchgate.netberkeley.eduacs.org

The structure of the ligand itself dictates selectivity. For instance, in reactions involving substrates with multiple potential reaction sites, such as 3-Chlorophenyl trifluoromethanesulfonate, the choice of ligand can determine whether the C-Cl or C-OTf bond is activated. chemrxiv.org DFT and experimental studies have demonstrated that small phosphine (B1218219) ligands, like trimethylphosphine (B1194731) (PMe₃), can uniquely promote the preferential oxidative addition of Ni(0) to aryl sulfonate (C-O) bonds over C-Cl bonds. nih.gov This selectivity is attributed to a combination of electronic and steric factors, including a critical interaction between the nickel center and a sulfonyl oxygen atom during the transition state. nih.gov

Transition State Analysis for C-Cl and C-OTf Bond Activation

For a molecule like 3-Chlorophenyl trifluoromethanesulfonate, the transition metal catalyst can add across either the C-OTf bond or the C-Cl bond. The selectivity is governed by the relative energy barriers of the respective transition states.

Computational studies have revealed that the mechanisms for activating these two bonds can be fundamentally different. chemrxiv.org

C-OTf Bond Activation : The oxidative addition to an aryl triflate typically proceeds through a polar, SNAr-type (nucleophilic aromatic substitution) transition state. chemrxiv.org In this pathway, the electron-rich metal center acts as a nucleophile, attacking the electrophilic carbon atom. This mechanism is favored in more polar solvents, which can stabilize the charge separation in the highly polar transition state. chemrxiv.org

C-Cl Bond Activation : The oxidative addition to an aryl chloride can proceed through a less-polar, three-centered concerted transition state. libretexts.orgchemrxiv.org This pathway involves the simultaneous interaction of the metal with both the carbon and chlorine atoms.

The choice between these pathways is a delicate balance of factors:

| Factor | Favors C-OTf Activation | Favors C-Cl Activation |

|---|---|---|

| Ligand Type | Electron-rich, sterically small phosphines (e.g., PMe₃ on Ni) nih.gov | Bulky phosphines (e.g., P(t-Bu)₃) chemrxiv.org |

| Catalyst Speciation | 14-electron L₂Pd(0) species chemrxiv.org | 12-electron LPd(0) species chemrxiv.org |

| Solvent | High polarity (e.g., DMF, THF) chemrxiv.org | Low polarity (e.g., Toluene) chemrxiv.org |

| Mechanism | Polar, SNAr-like transition state chemrxiv.org | Less-polar, three-centered concerted transition state chemrxiv.org |

Reductive Elimination Pathways and Rate-Determining Steps

Reductive elimination is the final step in many cross-coupling catalytic cycles and is the microscopic reverse of oxidative addition. wikipedia.org In this step, a new covalent bond is formed between two ligands on the metal center, and the resulting product is expelled from the coordination sphere. umb.edu This process reduces the oxidation state and coordination number of the metal, regenerating the active catalyst. wikipedia.org

For mononuclear reductive elimination to occur, the two groups that will form the new bond must be positioned cis (adjacent) to each other on the metal center. wikipedia.org If they are in a trans arrangement, an isomerization step must precede the elimination. The rate of reductive elimination can be influenced by ligand properties; for instance, bulky phosphine ligands can accelerate this step by promoting the formation of a more reactive, lower-coordinate intermediate through ligand dissociation. wikipedia.org

The rate-determining step of a catalytic cycle involving 3-Chlorophenyl trifluoromethanesulfonate can be either oxidative addition or reductive elimination. In many palladium-catalyzed cross-coupling reactions of aryl halides and triflates, oxidative addition is the rate-limiting step. acs.orgresearchgate.net However, the nature of the ligands and the specific substrates can alter the energy profile of the catalytic cycle. For example, studies on the fluorination of electron-rich aryl triflates have suggested that the C–F reductive elimination step can be energetically challenging and potentially rate-limiting under certain conditions. mit.edu

Regiochemical and Stereochemical Control Mechanisms in Reactions Involving 3-Chlorophenyl Trifluoromethanesulfonate

The selective functionalization of molecules with multiple reactive sites is a cornerstone of modern organic synthesis. 3-Chlorophenyl trifluoromethanesulfonate presents a valuable case study in this area, possessing two distinct reactive centers for cross-coupling reactions: a carbon-chlorine (C-Cl) bond and a carbon-oxygen bond of the trifluoromethanesulfonate (C-OTf) group. The ability to control which of these sites reacts, known as regiochemical control, is crucial for its synthetic utility. This section delves into the mechanistic principles that govern both regiochemical and, where applicable, stereochemical outcomes in reactions involving this compound.

Regiochemical Control Mechanisms

The regioselectivity of palladium-catalyzed cross-coupling reactions of 3-chlorophenyl trifluoromethanesulfonate is predominantly dictated by the judicious choice of ligands, solvents, and reaction conditions. These factors collectively influence the oxidative addition step, which is often the selectivity-determining step in the catalytic cycle. The two competing pathways are the oxidative addition of the palladium catalyst into the C-Cl bond versus the C-OTf bond.

Ligand Effects: The nature of the ligand coordinated to the palladium center plays a pivotal role in determining the regiochemical outcome. It has been demonstrated that the ligation state of the palladium complex is a key factor. Generally, monoligated (12-electron) palladium species tend to favor oxidative addition into the C-Cl bond, while bisligated (14-electron) palladium complexes show a preference for the C-OTf bond.

Bulky, electron-rich phosphine ligands are often employed to control this selectivity. For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can promote reaction at the C-Cl bond, whereas tricyclohexylphosphine (B42057) (PCy₃) may favor the C-OTf bond. This control is attributed to the steric and electronic properties of the ligands, which modulate the geometry and electron density of the palladium center, thereby influencing its reactivity towards the two different electrophilic sites.

In contrast, "ligand-free" conditions, or those employing palladium salts without strongly binding phosphine or N-heterocyclic carbene (NHC) ligands, have been shown to be highly selective for the C-OTf bond in Suzuki-Miyaura couplings. researchgate.netnsf.gov This selectivity in the absence of strong ancillary ligands is thought to arise from the involvement of a homogeneous, possibly mononuclear, anionic palladium species supported by solvent molecules. researchgate.netnsf.gov

| Catalyst System | Predominant Reaction Site | Mechanistic Rationale |

| Pd / P(t-Bu)₃ | C-Cl | Favors monoligated Pd(0) species |

| Pd / PCy₃ | C-OTf | Favors bisligated Pd(0) species |

| PdCl₂ (ligand-free) in MeCN | C-OTf | Involves anionic palladium species |

Solvent Effects: The choice of solvent can significantly influence the regioselectivity of cross-coupling reactions. Polar aprotic solvents, such as acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO), have been found to promote selective reaction at the triflate group. researchgate.netnsf.govlucp.net This is particularly evident in ligand-free Suzuki couplings, where acetonitrile as the solvent leads to exclusive C-OTf selectivity. researchgate.netnsf.gov The polarity of the solvent can stabilize charged or polar intermediates and transition states involved in the oxidative addition to the C-OTf bond. lucp.net In some cases, the solvent itself can act as a ligand, influencing the coordination sphere of the palladium catalyst.

The following table summarizes the effect of different solvents on the regioselectivity of a ligand-free Suzuki-Miyaura coupling of a chloroaryl triflate.

| Solvent | Ratio of C-OTf to C-Cl Coupling |

| Acetonitrile (MeCN) | Exclusive C-OTf coupling |

| Dimethyl Sulfoxide (DMSO) | High selectivity for C-OTf |

| Tetrahydrofuran (THF) | Reduced or no reaction |

| Toluene (B28343) | Reduced or no reaction |

Catalyst Control in Sonogashira Coupling: In Sonogashira couplings of substrates with multiple halide or pseudohalide groups, the regioselectivity can also be controlled by the nature of the palladium catalyst and its ligands. While specific studies on 3-chlorophenyl trifluoromethanesulfonate are limited, general principles suggest that catalysts with monodentate ligands may favor one site, while those with bidentate or electron-rich monodentate phosphine ligands could switch the preference to the other site. rsc.org The solvent polarity also plays a critical role in the regioselectivity of Sonogashira reactions by influencing the solvation and stabilization of intermediates. lucp.net

Stereochemical Control Mechanisms

A comprehensive survey of the scientific literature reveals a notable absence of studies focused on the stereochemical control of reactions involving 3-chlorophenyl trifluoromethanesulfonate. Research in this area has predominantly centered on achieving regioselectivity between the C-Cl and C-OTf bonds.

Stereochemical control typically becomes relevant when a reaction creates a new stereocenter. For a substrate like 3-chlorophenyl trifluoromethanesulfonate, this would involve reactions where the aromatic ring is coupled to a prochiral molecule or where a chiral catalyst induces enantioselectivity. While there are numerous examples of stereoselective cross-coupling reactions with other types of aryl triflates, such as those leading to the formation of axially chiral biaryls or products with stereocenters in an attached side chain, specific applications of these methodologies to 3-chlorophenyl trifluoromethanesulfonate have not been reported.

The development of catalytic systems that could not only differentiate between the C-Cl and C-OTf bonds but also control the three-dimensional arrangement of the resulting product would represent a significant advancement in the synthetic chemistry of this compound. Future research may explore the use of chiral ligands in palladium-catalyzed cross-coupling reactions of 3-chlorophenyl trifluoromethanesulfonate to achieve enantioselective transformations.

Computational Chemistry and Theoretical Studies on 3 Chlorophenyl Trifluoromethanesulfonate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex organometallic reaction cycles. aps.org For aryl triflates, including 3-Chlorophenyl trifluoromethanesulfonate (B1224126), DFT calculations have been instrumental in mapping out the energetic landscapes of reactions and rationalizing experimental observations.

DFT calculations have been pivotal in dissecting the multi-step mechanisms of reactions involving aryl triflates. A prime example is the palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. researchgate.net Theoretical studies on model aryl triflate systems have elucidated the energetics of key elementary steps such as oxidative addition, transmetalation, and reductive elimination. For instance, in palladium-catalyzed couplings, DFT can be used to compare the energy barriers of different potential pathways, thus identifying the most likely reaction mechanism. rsc.org

In the context of palladium-catalyzed reactions, the oxidative addition of the aryl triflate to a low-valent palladium complex is often a critical step. acs.orgresearchgate.net DFT studies can model the transition state of this process, providing insights into the geometric and electronic factors that influence its rate. The nature of the substituents on the aryl ring, such as the chloro group in 3-Chlorophenyl trifluoromethanesulfonate, can be computationally varied to understand their electronic and steric effects on the activation barrier of this step.

Furthermore, DFT has been employed to investigate competitive reaction pathways, such as the undesired hydrolysis of aryl triflates, which can compete with the desired cross-coupling reaction. researchgate.net By calculating the energy profiles for both the productive and decomposition pathways, computational models can predict reaction conditions that favor the formation of the desired product.

Table 1: Representative Energy Barriers for Key Steps in Palladium-Catalyzed Cross-Coupling of a Model Aryl Triflate (Illustrative Data)

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 15 - 25 | The initial reaction of the aryl triflate with the palladium(0) catalyst. |

| Transmetalation | 10 - 20 | The transfer of an organic group from a main-group organometallic reagent to the palladium center. |

| Reductive Elimination | 5 - 15 | The final step, forming the C-C bond and regenerating the palladium(0) catalyst. |

Note: The values presented are illustrative and can vary significantly depending on the specific substrates, ligands, and computational methods employed.

One of the significant strengths of DFT is its ability to predict and explain the reactivity and chemoselectivity observed in chemical reactions. For molecules like 3-Chlorophenyl trifluoromethanesulfonate, which possess multiple reactive sites, DFT can be used to determine the most likely site of reaction. For instance, in cross-coupling reactions involving substrates with multiple electrophilic sites, such as a chloro-substituted aryl triflate, DFT can help predict whether the C-Cl or the C-OTf bond will preferentially undergo oxidative addition to the palladium catalyst. researchgate.net

Computational studies have shown that the chemoselectivity of such reactions can be highly dependent on the choice of catalyst, particularly the ligands coordinated to the metal center. nih.gov DFT calculations can model the interaction of different ligands with the palladium center and the aryl triflate, providing a rationale for the experimentally observed selectivities. These calculations can guide the rational design of new ligands to achieve desired selectivities. nih.gov

Moreover, DFT can be used to understand the electronic effects of substituents on the aryl ring. The electron-withdrawing nature of the chloro group and the triflate group in 3-Chlorophenyl trifluoromethanesulfonate influences the electron density of the aromatic ring, which in turn affects its reactivity. DFT calculations can quantify these effects and correlate them with reaction outcomes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within the framework of DFT that simplifies the analysis of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other reagents.

For an electrophile like 3-Chlorophenyl trifluoromethanesulfonate in a palladium-catalyzed cross-coupling reaction, the LUMO is of particular importance. The LUMO is the orbital that will accept electron density from the nucleophilic palladium(0) catalyst during the oxidative addition step. DFT calculations can visualize the LUMO of 3-Chlorophenyl trifluoromethanesulfonate, revealing its localization. Typically, for aryl triflates, the LUMO is expected to have significant contributions from the σ* orbital of the C-OTf bond, making this bond susceptible to nucleophilic attack.

Conversely, in reactions where the aryl triflate might act as a nucleophile (which is less common), the HOMO would be the key orbital. FMO analysis can thus provide a qualitative picture of the molecule's reactivity and help in understanding the regioselectivity of reactions. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Model Aryl Triflate

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -8.5 to -9.5 | Electron-donating ability (nucleophilicity) |

| LUMO | -0.5 to -1.5 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 to 9.0 | Indicator of chemical reactivity and kinetic stability |

Note: These are typical energy ranges and the exact values for 3-Chlorophenyl trifluoromethanesulfonate would require specific DFT calculations.

Beyond FMO theory, DFT allows for a more detailed analysis of the electronic structure and bonding within a molecule, which can be directly correlated with its performance in a reaction. rsc.org Techniques such as Natural Bond Orbital (NBO) analysis can be used to understand the nature of the chemical bonds, atomic charges, and delocalization of electron density.

For 3-Chlorophenyl trifluoromethanesulfonate, an analysis of the C-O and C-S bonds within the triflate group, as well as the C-Cl bond, can provide quantitative insights into their strengths and polarities. researchgate.netnih.gov This information is crucial for understanding the lability of the triflate leaving group and the relative reactivity of the C-Cl versus the C-OTf bond.

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface. pnrjournal.com For 3-Chlorophenyl trifluoromethanesulfonate, the MEP map would likely show regions of positive potential around the sulfonyl sulfur atom and the carbon atom attached to the triflate group, indicating their susceptibility to nucleophilic attack. The regions around the oxygen and chlorine atoms would exhibit negative potential. This detailed electronic picture helps in rationalizing the molecule's interaction with catalysts and other reactants. researchgate.net

Other Computational Approaches in Triflate Chemistry

While DFT is the most widely used computational method for studying the chemistry of aryl triflates, other theoretical approaches also find application. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy for smaller model systems, often serving as benchmarks for DFT calculations. However, their high computational cost generally precludes their use for studying entire catalytic cycles involving complex ligands.

Semi-empirical methods, which are computationally less demanding than DFT, can be used for preliminary screening of large numbers of molecules or for studying very large systems. However, their accuracy is generally lower than that of DFT.

Molecular dynamics (MD) simulations, often employing force fields derived from quantum mechanical calculations, can be used to study the dynamic behavior of molecules and reaction intermediates in solution. This can provide insights into the role of solvent effects and conformational flexibility, which are often approximated in static DFT calculations. For instance, MD simulations could be used to study the solvation of 3-Chlorophenyl trifluoromethanesulfonate and its impact on reactivity.

Strategic Applications of 3 Chlorophenyl Trifluoromethanesulfonate in Organic Synthesis

Role as a Versatile Synthon for Carbon-Carbon Bond Formation

3-Chlorophenyl trifluoromethanesulfonate (B1224126) serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The triflate group (-OTf) is a highly effective leaving group, often demonstrating superior reactivity compared to traditional aryl halides. This reactivity allows for milder reaction conditions and broader substrate scope in key transformations such as Suzuki, Heck, and Sonogashira couplings.

These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the chloro-substituent on the phenyl ring offers an additional point for further chemical modification, enhancing the synthetic utility of this reagent.

Below is a summary of representative palladium-catalyzed cross-coupling reactions utilizing aryl triflates like 3-Chlorophenyl trifluoromethanesulfonate:

| Reaction Name | Coupling Partner | Product Type | Catalyst/Conditions |

| Suzuki Coupling | Arylboronic acid | Biaryl | PdCl2, KF, acetonitrile (B52724), room temperature |

| Heck Reaction | Alkene (e.g., Styrene) | Stilbene derivative | Pd(OAc)2, PPh3, Et3N, DMF |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | Diarylacetylene (Tolan) | Pd(PPh3)2Cl2, CuI, Et3N |

A notable example of the Suzuki coupling's efficacy is the ligand-free reaction of chloroaryl triflates. In a study, meta-chlorophenyl triflate was successfully coupled with an arylboronic acid using palladium chloride (PdCl2) as the catalyst and potassium fluoride (B91410) (KF) as the base in acetonitrile at room temperature. rsc.orgincb.orgnih.gov This methodology highlights the high reactivity of the triflate group, which allows the reaction to proceed under mild, ligand-free conditions while leaving the chloro-substituent intact for potential subsequent transformations.

Precursor for Advanced Building Blocks in Complex Molecule Synthesis

Beyond its direct use in cross-coupling reactions, 3-Chlorophenyl trifluoromethanesulfonate is a valuable precursor for the synthesis of more complex and advanced molecular building blocks. Its ability to introduce the 3-chlorophenyl moiety into a molecule provides a scaffold that can be further elaborated, leading to the construction of diverse and intricate chemical architectures.

The biphenyl (B1667301), stilbene, and tolan structures formed from the initial cross-coupling reactions can serve as key intermediates in the synthesis of a wide range of organic compounds. For instance, the biphenyl unit is a common motif in many biologically active molecules and liquid crystals. Stilbene derivatives are known for their applications in materials science and as potential therapeutic agents. Diarylacetylenes (tolans) are important precursors for various heterocyclic compounds and conjugated polymers.

The synthetic versatility of 3-Chlorophenyl trifluoromethanesulfonate allows for the generation of a library of substituted aromatic compounds, which can then be utilized in the total synthesis of natural products or the development of novel pharmaceutical candidates. The chloro-substituent provides a handle for introducing additional functional groups through nucleophilic aromatic substitution or further cross-coupling reactions, thereby expanding the molecular diversity that can be achieved from this single precursor. For example, 1-(3-chloro-phenyl)piperazine hydrochloride is a key intermediate in the synthesis of certain pharmaceuticals.

Late-Stage Functionalization Strategies in Medicinal Chemistry

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex, drug-like molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Aryl triflates, due to their high reactivity and functional group tolerance, are increasingly being recognized as valuable reagents for LSF.

The development of mild and efficient methods for the synthesis of aryl triflates has further expanded their utility in this area. While direct use of 3-Chlorophenyl trifluoromethanesulfonate for LSF of a complex drug molecule is not yet widely documented, the principle of using reactive aryl triflates to introduce specific phenyl moieties is a growing area of interest. The ability to install a 3-chlorophenyl group late in a synthetic sequence could provide a means to fine-tune the biological activity and metabolic stability of a drug candidate.

Applications in Peptide Functionalization

The modification of peptides is a crucial aspect of developing new therapeutic agents and biological probes. The introduction of non-natural amino acids or other functional groups can enhance the stability, bio-availability, and efficacy of peptides. A recent breakthrough has demonstrated the mild and efficient O-triflation of tyrosine residues within complex peptides. This method allows for the conversion of a phenol (B47542) group on a peptide to a reactive triflate, opening up possibilities for subsequent functionalization through cross-coupling reactions.

While this development focuses on the in situ generation of an aryl triflate on a peptide, it underscores the potential for aryl triflates to be involved in peptide modification strategies. The high reactivity and selectivity of aryl triflates could, in principle, be harnessed to react with specific amino acid side chains, although direct examples of using 3-Chlorophenyl trifluoromethanesulfonate for this purpose are still emerging. The development of such methods would provide a powerful tool for the site-specific modification of peptides, enabling the creation of novel peptide-based drugs and research tools.

Q & A

Q. What are the recommended methods for synthesizing 3-chlorophenyl trifluoromethanesulfonate with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of 3-chlorophenol using trifluoromethanesulfonic anhydride under inert conditions. Key steps include:

- Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the triflyl group.

- Temperature Control : Maintain temperatures between 0–5°C during reagent addition to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents ensures high purity (>95%). Characterization via H NMR, C NMR, and GC-MS confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 3-chlorophenyl trifluoromethanesulfonate?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolves molecular geometry and intermolecular interactions (e.g., Cl···H and F···H contacts) .

- NMR Spectroscopy : F NMR identifies trifluoromethyl signals (~-75 ppm), while H NMR distinguishes aromatic protons (δ 7.2–7.8 ppm) .

- Infrared Spectroscopy : Peaks at 1150–1250 cm confirm sulfonate (S=O) stretching, and 750 cm corresponds to C-Cl vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 276.97) .

Q. What safety protocols are critical when handling 3-chlorophenyl trifluoromethanesulfonate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods to avoid inhalation .

- Waste Management : Segregate waste in halogenated solvent containers and dispose via licensed hazardous waste facilities .

- Toxicity Note : Acute and chronic toxicity data are unavailable; assume high reactivity due to the triflyl group and chlorophenyl moiety .

Advanced Research Questions

Q. How does the 3-chlorophenyl group influence reactivity in cross-coupling reactions compared to other aryl substituents?

- Methodological Answer :

- Steric and Electronic Effects : The electron-withdrawing Cl atom deactivates the aromatic ring, reducing nucleophilic substitution rates but enhancing electrophilic aromatic substitution (e.g., Suzuki coupling). Compare with methyl or methoxy substituents via Hammett plots .

- Experimental Design : Use kinetic studies (e.g., monitoring reaction rates via UV-Vis) to quantify substituent effects. Computational methods (DFT) model charge distribution and transition states .

Q. What are the thermal decomposition pathways and products of 3-chlorophenyl trifluoromethanesulfonate?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Mass loss occurs at 220–250°C, indicating decomposition.

- Differential Scanning Calorimetry (DSC) : Exothermic peaks (~300°C) correlate with radical formation (3-chlorophenyl and triflyl radicals) .

- Decomposition Products :

| Decomposition Product | Detection Method | Reference |

|---|---|---|

| 3-Chlorophenyl radical | EPR Spectroscopy | |

| Tetrazole radical | HRMS |

Q. How can computational methods predict the stability of 3-chlorophenyl trifluoromethanesulfonate under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous environments. Use software like Gaussian or ORCA to calculate activation energies for sulfonate ester cleavage .

- pH-Dependent Stability : Experimental validation via F NMR in buffered solutions (pH 2–12) identifies degradation products (e.g., triflic acid at pH < 4) .

Data Contradiction Analysis

Q. Discrepancies in reported detonation velocities of trifluoromethanesulfonate derivatives: How to resolve them?

- Methodological Answer :

- Source Comparison : Detonation velocity (4409 m/s) reported for 1-(3-chlorophenyl)-1H-tetrazole (a related compound) may not directly apply to 3-chlorophenyl trifluoromethanesulfonate due to structural differences .

- Experimental Replication : Use the EXPLO5 V6.03 program with updated parameters (e.g., crystal density, enthalpy of formation) for accurate prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products